L-Dopa-13C
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Overview
Description
L-Dopa-13C, also known as 13C-labeled L-Dopa, is a stable isotope-labeled compound of L-Dopa (Levodopa). L-Dopa is an amino acid precursor to the neurotransmitter dopamine and is widely used in the treatment of Parkinson’s disease. The 13C labeling allows for the tracking and study of the compound’s metabolic pathways and interactions within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Dopa-13C typically involves the incorporation of the 13C isotope into the L-Dopa molecule. One common method is the asymmetric hydrogenation of a 13C-labeled precursor. This process requires a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include hydrogen gas under pressure and a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound can involve microbial fermentation using genetically engineered microorganisms that incorporate the 13C isotope into the L-Dopa molecule. Another method is the enzymatic conversion of 13C-labeled tyrosine to L-Dopa using tyrosinase or other enzymes. These methods are advantageous due to their high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Dopa-13C undergoes various chemical reactions, including:
Oxidation: L-Dopa can be oxidized to form dopaquinone, which further reacts to produce melanin.
Reduction: Reduction of L-Dopa can yield dopamine.
Substitution: L-Dopa can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Dopaquinone and melanin.
Reduction: Dopamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Dopa-13C has numerous applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of L-Dopa in chemical reactions.
Biology: Helps in studying the metabolic processes and enzyme kinetics involving L-Dopa.
Medicine: Crucial in researching Parkinson’s disease and the pharmacokinetics of L-Dopa-based treatments.
Mechanism of Action
L-Dopa-13C exerts its effects by crossing the blood-brain barrier and being converted into dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the symptoms of Parkinson’s disease. The molecular targets include dopaminergic receptors in the brain, which are activated by the newly formed dopamine .
Comparison with Similar Compounds
Similar Compounds
L-Dopa: The non-labeled version of L-Dopa.
Dopamine: The direct neurotransmitter formed from L-Dopa.
Tyrosine: The precursor amino acid to L-Dopa.
Uniqueness
L-Dopa-13C is unique due to its stable isotope labeling, which allows for precise tracking and study of its metabolic pathways. This makes it invaluable in research settings where understanding the detailed mechanisms of L-Dopa metabolism is crucial .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)(113C)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i9+1 |
InChI Key |
WTDRDQBEARUVNC-BVYIGXSHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)O |
Origin of Product |
United States |
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